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Introduction

Bisphenol S (BPS), a prevalent substitute for Bisphenol A (BPA), is increasingly scrutinized for

its potential adverse health effects. Emerging evidence suggests a significant link between BPS

exposure and cardiovascular diseases (CVDs), including hypertension, atherosclerosis, and

cardiac remodeling.[1][2] This technical guide provides an in-depth analysis of the current

scientific literature on the cardiovascular toxicity of BPS, tailored for researchers, scientists,

and drug development professionals. It details key experimental findings, methodologies, and

the molecular pathways implicated in BPS-induced cardiotoxicity.

In Vitro Evidence of BPS-Induced Cardiovascular
Toxicity
Studies utilizing various cell lines, primarily human umbilical vein endothelial cells (HUVECs)

and cardiomyocyte cell lines like H9c2, have elucidated the direct cellular effects of BPS.

Endothelial Dysfunction
BPS exposure has been shown to induce endothelial dysfunction, a critical early event in the

pathogenesis of atherosclerosis. This is primarily mediated through the induction of oxidative

stress.[3][4][5] Exposure to BPS leads to a dose-dependent increase in reactive oxygen

species (ROS) production and a decrease in nitric oxide (NO) formation in HUVECs.[3] This is

accompanied by a loss of mitochondrial membrane potential, indicating mitochondrial
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dysfunction as a key source of ROS.[3][4] The reduction in NO, a crucial vasodilator, impairs

endothelium-dependent vasodilation.[3]

Cardiomyocyte and Endothelial Cell Apoptosis
BPS induces apoptosis in both myocardial and endothelial cells.[6] This is driven by oxidative

stress and the subsequent activation of the NF-κB signaling pathway.[6] BPS exposure

upregulates the expression of pro-apoptotic proteins like BAX and Caspase 3, while

downregulating the anti-apoptotic protein Bcl-2.[6]

In Vivo Evidence of BPS-Induced Cardiovascular
Toxicity
Animal models have been instrumental in demonstrating the systemic cardiovascular effects of

BPS exposure.

Cardiac Remodeling and Hypertrophy
In mice, exposure to BPS alone has been shown to induce cardiac remodeling, characterized

by pathological concentric hypertrophy, fibrosis, and inflammation.[7] These effects are

exacerbated in the context of a high-fat diet, suggesting a synergistic detrimental interaction

between BPS and metabolic stressors.[7] The molecular markers of cardiac hypertrophy, such

as increased left ventricle mass and atrial natriuretic peptide (ANP) expression, are significantly

elevated following BPS exposure.[7]

Atherosclerosis
Chronic exposure to BPS has been found to accelerate the development of atherosclerotic

lesions in apolipoprotein E-deficient (ApoE-/-) mice, a well-established model for studying

atherosclerosis.[8] The pro-atherogenic effects of BPS involve several mechanisms:

Increased Monocyte-Endothelial Adhesion: BPS stimulates the expression of adhesion

molecules on endothelial cells, promoting the attachment of monocytes.[8]

Vascular Smooth Muscle Cell (VSMC) Migration: BPS enhances the migration of VSMCs, a

key process in plaque formation.[8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/39793866/
https://www.biorxiv.org/content/10.1101/2022.08.15.504011v1
https://pubmed.ncbi.nlm.nih.gov/39793866/
https://pubmed.ncbi.nlm.nih.gov/37924801/
https://pubmed.ncbi.nlm.nih.gov/37924801/
https://pubmed.ncbi.nlm.nih.gov/37924801/
https://pubmed.ncbi.nlm.nih.gov/39142458/
https://pubmed.ncbi.nlm.nih.gov/39142458/
https://pubmed.ncbi.nlm.nih.gov/39142458/
https://pubmed.ncbi.nlm.nih.gov/39342757/
https://pubmed.ncbi.nlm.nih.gov/39342757/
https://pubmed.ncbi.nlm.nih.gov/39342757/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b116728?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inflammation: BPS exposure leads to an increased number of macrophages within

atherosclerotic plaques and promotes the release of inflammatory mediators.[8]

Hematological and Biochemical Alterations
Studies in rats have demonstrated that BPS can negatively impact hematological parameters,

leading to a reduction in red and white blood cell counts and hemoglobin concentration.[9][10]

Furthermore, BPS exposure is associated with an adverse lipid profile, characterized by

increased serum levels of total cholesterol, triglycerides, low-density lipoprotein (LDL), and

very-low-density lipoprotein (VLDL), and a decrease in high-density lipoprotein (HDL).[9][10]

Such alterations are well-established risk factors for cardiovascular disease.

Molecular Mechanisms of BPS-Induced
Cardiovascular Toxicity
The cardiotoxic effects of BPS are orchestrated by a complex interplay of signaling pathways.

Oxidative Stress and NF-κB Signaling
A central mechanism underlying BPS-induced cellular damage is the generation of oxidative

stress.[3][6] BPS triggers an increase in intracellular ROS, which in turn activates the NF-κB

signaling pathway in both cardiomyocytes and endothelial cells.[6] Activated NF-κB

translocates to the nucleus and promotes the transcription of genes involved in inflammation

and apoptosis. The use of antioxidants like N-acetylcysteine has been shown to mitigate these

BPS-induced effects.[6]

PI3K/ER Signaling and Angiogenesis
BPS has been shown to modulate angiogenesis, the formation of new blood vessels. At

environmentally relevant concentrations (1 nM), BPS can promote tube formation and

microvessel sprouting in endothelial cells.[11] This pro-angiogenic effect is mediated through

the interaction of BPS with the estrogen receptor (ER), which then activates the

phosphatidylinositol 3-kinase (PI3K) signaling pathway.[11]

Electrophysiological Effects
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While BPS is considered less potent than BPA in altering cardiac electrophysiology, some

studies suggest it can still have an impact. In a rodent cardiac model, BPS treatment alone was

reported to increase heart rate, and in the presence of catecholamine stress, it increased the

propensity for premature ventricular contractions.[12] This effect is thought to be mediated

through estrogen-receptor-beta signaling, which alters the phosphorylation of key calcium-

handling proteins.[12] However, other studies have reported that BPS did not significantly alter

cardiac electrophysiology parameters, in contrast to the effects of BPA and BPF.[12]

Quantitative Data Summary
The following tables summarize the key quantitative findings from the cited literature.

Table 1: In Vitro Effects of Bisphenol S on Cardiovascular Cells

Cell Type
BPS
Concentration

Observed
Effect

Fold/Percent
Change

Reference

HUVECs 1 nM
Increased tube

formation
+30.2% [11]

HUVECs ≥ 25 nM

Reduced nitric

oxide (NO)

production

Data not

specified
[4][5]

HUVECs ≥ 25 nM

Increased

reactive oxygen

species (ROS)

Data not

specified
[4][5]

H9c2 cells Not specified
Increased ROS

generation

Data not

specified
[6]

H9c2 cells Not specified

Increased BAX

and Caspase 3

expression

Data not

specified
[6]

H9c2 cells Not specified
Decreased Bcl-2

expression

Data not

specified
[6]

Table 2: In Vivo Effects of Bisphenol S on Cardiovascular Parameters in Animal Models
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Animal
Model

BPS Dose Duration
Observed
Effect

Quantitative
Change

Reference

ApoE-/- Mice
50 µg/kg

bw/day
Prolonged

Aggravated

AS lesions

Data not

specified
[8]

ApoE-/- Mice
50 µg/kg

bw/day
Prolonged

Increased

monocyte-

endothelial

adhesion

3.6 times

control
[8]

ApoE-/- Mice
50 µg/kg

bw/day
Prolonged

Increased

VSMC

distribution

9.3 times

control
[8]

ApoE-/- Mice
50 µg/kg

bw/day
Prolonged

Increased

macrophage

number in

plaques

3.7 times

control
[8]

C57BL/6

Mice
25 µg/kg/day 12 weeks

Increased LV

mass and

wall thickness

Data not

specified
[7]

C57BL/6

Mice
25 µg/kg/day 12 weeks

Increased

ANP protein

expression

Data not

specified
[7]

Sprague-

Dawley Rats

30, 60, 120

mg/kg

BW/day

30 days

Reduced

RBC and

WBC count

Significant,

dose-

dependent

[9]

Sprague-

Dawley Rats

30, 60, 120

mg/kg

BW/day

30 days

Increased

serum

cholesterol,

triglycerides,

LDL, VLDL

Significant,

dose-

dependent

[9][10]

Sprague-

Dawley Rats

30, 60, 120

mg/kg

BW/day

30 days
Reduced

serum HDL

Significant,

dose-

dependent

[9][10]
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Zebrafish

Embryos

1, 10, 100

µg/L
72 h

Increased

heart rate
Significant

Experimental Protocols
In Vitro Cell Culture and Exposure

Cell Lines: Human umbilical vein endothelial cells (HUVECs) and rat embryonic

cardiomyocyte-derived H9c2 cells are commonly used.[3][6]

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium

(DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin,

and maintained in a humidified incubator at 37°C with 5% CO2.

BPS Exposure: BPS is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO),

to prepare a stock solution. The final concentration of DMSO in the cell culture medium is

typically kept below 0.1%. Cells are treated with various concentrations of BPS for specified

durations (e.g., 24, 48, 72 hours).[6][13]

Measurement of Reactive Oxygen Species (ROS)
Fluorescent Probes: Intracellular ROS levels are often measured using fluorescent probes

such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).[4][6]

Procedure: After BPS exposure, cells are incubated with the fluorescent probe. The

fluorescence intensity, which is proportional to the amount of ROS, is then measured using a

fluorescence microscope or a microplate reader.

Apoptosis Assays
Western Blotting: The expression levels of apoptosis-related proteins such as Bax, Bcl-2,

and Caspase-3 are determined by Western blotting.[6]

Procedure: Cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred

to a membrane, and incubated with specific primary antibodies against the target proteins,

followed by incubation with a secondary antibody. The protein bands are then visualized and

quantified.
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In Vivo Animal Studies
Animal Models: Male Sprague-Dawley rats, C57BL/6 mice, and apolipoprotein E-deficient

(ApoE-/-) mice are commonly used models.[7][8][9][10]

BPS Administration: BPS is typically administered to animals through drinking water or by

oral gavage.[7][9][10] Doses are often selected to be environmentally relevant or to

investigate dose-response relationships.

Assessment of Cardiovascular Parameters:

Blood Pressure: Systolic blood pressure can be measured using non-invasive tail-cuff

methods.[7]

Cardiac Function and Morphology: Echocardiography is used to assess cardiac function

and dimensions, such as left ventricular mass and wall thickness.[7] Histological analysis

of heart tissue sections (e.g., with Hematoxylin and Eosin or Masson's trichrome staining)

is used to evaluate cardiac hypertrophy and fibrosis.[7]

Atherosclerosis Assessment: In ApoE-/- mice, the extent of atherosclerotic lesions is

quantified in the aorta en face and in aortic sinus sections after staining with Oil Red O.[8]

Biochemical Analysis: Blood samples are collected to measure serum levels of lipids (total

cholesterol, triglycerides, HDL, LDL, VLDL), glucose, and markers of liver and kidney

function.[9][10]

Signaling Pathway and Experimental Workflow
Diagrams
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Caption: BPS induces apoptosis via oxidative stress and NF-κB activation.
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Caption: BPS promotes angiogenesis through the ER/PI3K pathway.
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Caption: Workflow of BPS-induced atherosclerosis.

Conclusion

The available scientific evidence strongly indicates that Bisphenol S poses a significant risk to

cardiovascular health. Both in vitro and in vivo studies have demonstrated its capacity to

induce endothelial dysfunction, cardiomyocyte apoptosis, cardiac hypertrophy, and

atherosclerosis through various molecular mechanisms, including oxidative stress,

inflammation, and modulation of key signaling pathways. For researchers and professionals in
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drug development, understanding these toxicological pathways is crucial for risk assessment

and the development of potential therapeutic interventions. Further research is warranted to

fully elucidate the long-term cardiovascular consequences of human exposure to BPS and to

explore potential protective strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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